2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

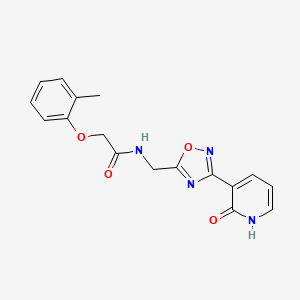

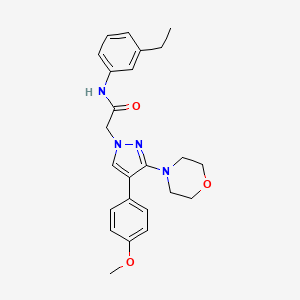

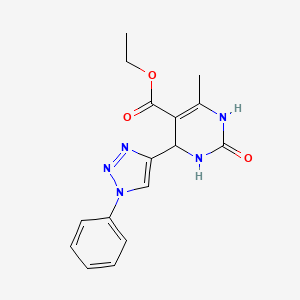

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 . It is a solid powder at ambient temperature .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This may provide some insight into potential synthesis methods for similar compounds.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2O2/c1-14-8-4-2-7 (3-5-8)10-13-12-9 (6-11)15-10/h2-5H,6H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.

Physical and Chemical Properties Analysis

This compound is a solid powder at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Aplicaciones Científicas De Investigación

Synthesis of Extended Oxazoles

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole serves as a reactive scaffold in the synthesis of extended oxazoles. It is utilized for synthetic elaboration at the 2-position, leading to the preparation of various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. This compound offers an alternative to the bromomethyl analogues, contributing to the C-alkylation of stabilized carbanions, as demonstrated in the synthesis of Oxaprozin (Patil & Luzzio, 2016).

Nucleophilic Substitution and BF3-Catalyzed Reactions

The compound undergoes nucleophilic substitution reactions with primary, secondary, and tertiary amines, leading to various aminomethyl oxazoles. Additionally, the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile results in high yields of 5-aryl-2-chloromethyloxazoles (Ibata & Isogami, 1989).

Diastereoselective Synthesis in Organic Chemistry

The compound plays a role in the highly diastereoselective synthesis of 2-oxazoline-4-carboxylates. The formal [3+2] cycloaddition processes involving this compound exhibit high diastereoselectivity, crucial for the synthesis of biologically important chiral 2-amino-1,3,4,5-tetrol derivatives (Suga et al., 1994).

Corrosion Inhibition in Materials Science

In the field of materials science, derivatives of this compound, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their potential in corrosion inhibition of metals in acidic environments (Bentiss et al., 2009).

Coordination Chemistry

This compound is relevant in the coordination chemistry of oxazoline ligands, where it serves as a chiral auxiliary in transition metal-catalyzed asymmetric organic syntheses. The versatility and straightforward synthesis from precursors make it an attractive choice in this area (Gómez et al., 1999).

Antimicrobial Activity

Compounds derived from this compound have been explored for their antimicrobial activities. The synthesis of specific derivatives and their biological testing provides insights into their potential use in pharmaceutical applications (Patel et al., 2003).

Photophysical Properties in Chemistry

The study of oxazole derivatives, including those related to this compound, has led to insights into their photophysical properties. These studies are essential for understanding their applications in fields like photochemistry and materials science (Zhang et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

2-(chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-4-2-8(3-5-9)10-7-13-11(6-12)15-10/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFXLCCZKUTDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/no-structure.png)

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633260.png)

![Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2633261.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2633275.png)

![4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2633281.png)